molecular formula C17H20FN3O B6451013 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine CAS No. 2640954-31-8

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine

Cat. No.: B6451013
CAS No.: 2640954-31-8
M. Wt: 301.36 g/mol
InChI Key: QEDQGABXUJOLOF-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two distinct moieties:

  • 3-Cyclopropyl-1,2,4-oxadiazol-5-yl group: A heterocyclic oxadiazole ring with a cyclopropyl substituent, known for enhancing metabolic stability and lipophilicity in drug design .
  • 4-Fluorophenylmethyl group: A benzyl group with a fluorine atom at the para position, commonly used to improve binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

3-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-15-5-1-12(2-6-15)11-21-9-7-14(8-10-21)17-19-16(20-22-17)13-3-4-13/h1-2,5-6,13-14H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQGABXUJOLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor of the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process and achieve scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity
    • Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The incorporation of the oxadiazole moiety may enhance the pharmacological profile of this compound, potentially leading to new treatments for depression and anxiety disorders.
  • Antimicrobial Properties
    • Compounds featuring oxadiazole rings have shown promising antimicrobial activity. Studies suggest that this specific compound could be evaluated for its effectiveness against various bacterial strains, contributing to the development of new antibiotics.
  • Neuroprotective Effects
    • The piperidine structure is often associated with neuroprotective properties. There is potential for this compound to be investigated in models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, where it might protect neuronal integrity.

Pharmacological Insights

Case Studies:

  • A study conducted on similar piperidine derivatives highlighted their role as selective serotonin reuptake inhibitors (SSRIs), suggesting that our compound could also exhibit similar mechanisms .
  • Another investigation into oxadiazole-based compounds revealed their potential as anti-inflammatory agents, which could be beneficial in treating conditions like rheumatoid arthritis .

Material Science Applications

  • Polymer Chemistry
    • The unique structural features of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine make it a candidate for incorporation into polymer matrices. Its properties may enhance thermal stability and mechanical strength in polymer composites.
  • Nanotechnology
    • This compound can serve as a functionalization agent in nanomaterials, potentially improving the interaction between nanoparticles and biological systems, which is crucial for drug delivery applications.

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and fluorophenyl groups play crucial roles in binding to these targets, potentially modulating their activity. Pathways involved may include inhibition or activation of enzymatic functions, alteration of signal transduction pathways, or binding to DNA or RNA to influence gene expression.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in the oxadiazole substituents, piperidine substitutions, and additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Oxadiazole Piperidine Substitution Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Cyclopropyl 4-Fluorophenylmethyl ~329 (estimated) Fluorine enhances bioavailability; cyclopropyl improves stability
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 3-(4-Methylphenyl) Unsubstituted (HCl salt) 279.76 Lower solubility due to HCl salt; methylphenyl increases hydrophobicity
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 3-(4-Fluorophenyl) 2,4-Dimethoxybenzoyl 425.45 Benzoyl group may enhance CNS penetration
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 3-(4-Fluorophenyl) 4-Ethylbenzoyl 393.45 Ethylbenzoyl substituent could alter metabolic pathways
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide 3-Cyclopropyl Cyclohexyl-acetamide N/A Acetamide moiety introduces hydrogen-bonding potential

Biological Activity

The compound 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Formula : C10_{10}H15_{15}N3_3O
Molecular Weight : 209.24 g/mol
IUPAC Name : this compound

Research indicates that the compound acts primarily as a functionally selective M1_1 muscarinic receptor partial agonist. It exhibits antagonist properties at M2_2 and M3_3 receptors. The conformational studies suggest that there is free rotation around the oxadiazole–azanorbornane bond, which may influence its binding affinity and selectivity for the muscarinic receptors .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting various cancer cell lines. For instance, it exhibited moderate cytotoxicity with an IC50_{50} value around 92.4 µM against multiple cancer types including colon adenocarcinoma (HT29), gastric carcinoma (GXF 251), and lung adenocarcinoma (LXFA 629) .
  • Antibacterial and Antifungal Properties :
    • Preliminary studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been documented as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis.
  • Neuroprotective Effects :
    • Given its interaction with muscarinic receptors, the compound may have potential neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's. Its selectivity towards M1_1 receptors could enhance cognitive function by modulating cholinergic signaling pathways .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various oxadiazole derivatives including our compound against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines. The findings revealed that compounds with similar structures to this compound demonstrated significant growth inhibition, particularly in HeLa cells .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds derived from the oxadiazole framework were tested against a panel of bacterial strains. The results indicated that certain derivatives had potent antibacterial activity with MIC values significantly lower than those of standard antibiotics .

Data Summary Table

Activity TypeTest Organism/Cell LineIC50_{50} / MIC (µM)Reference
AnticancerHeLa~92.4
AntibacterialBacillus subtilis75
AntibacterialEnterococcus faecalis125
NeuroprotectiveN/AN/A

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